Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate
Description
Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate is an isoxazole derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 4-position of the phenyl ring and a methyl ester group at the 5-position of the isoxazole core. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a critical structural feature for drug design .
Properties
IUPAC Name |
methyl 3-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c1-18-11(17)10-6-9(16-20-10)7-2-4-8(5-3-7)19-12(13,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIZNTVKWMTMKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step (a): Formation of Ethyl Ethoxymethyleneacetoacetic Ester
- React ethylacetoacetate with triethylorthoformate and acetic anhydride.
- Maintain temperature between 75°C and 150°C, preferably 100–110°C.
- This reaction produces a mixture containing ethyl ethoxymethyleneacetoacetic ester along with non-reactive components.
- The non-reactive components can be separated by distillation under reduced pressure to isolate the ester intermediate.
Step (b): Cyclization to Ethyl-5-methylisoxazole-4-carboxylate
- React the ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of sodium acetate or a trifluoroacetic acid salt.
- The temperature is controlled between −20°C and 10°C, ideally around −5°C.
- This step forms crude ethyl-5-methylisoxazole-4-carboxylate.
- Purification of this intermediate is critical to reduce isomeric impurities.
Step (c): Hydrolysis to 5-methylisoxazole-4-carboxylic Acid
- Treat the purified ethyl-5-methylisoxazole-4-carboxylate with a strong acid to hydrolyze the ester into the corresponding acid.
- Crystallize the acid to improve purity.
Step (d): Conversion to Acid Chloride
- React the crystallized acid with thionyl chloride (SOCl2), preferably anhydrous, to form 5-methylisoxazole-4-carbonyl chloride.
- Optional solvents include toluene, ethyl acetate, acetonitrile, or chlorinated solvents, with toluene preferred.
- The reaction temperature is ambient, and excess thionyl chloride can serve as both reagent and solvent.
Step (e): Amidation with Trifluoromethoxy-substituted Aniline
- React the acid chloride with 4-(trifluoromethoxy)aniline (or trifluoromethyl aniline in analogous processes) in the presence of an amine base such as triethylamine.
- The reaction temperature is maintained between 0°C and 50°C, preferably 5–15°C.
- Vigorous stirring and controlled addition minimize by-products such as CATA (a known side product).
- The final product is methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate or related amides depending on the exact substituents.
Reaction Conditions and Optimization
| Step | Reactants / Reagents | Conditions | Notes |
|---|---|---|---|
| (a) | Ethylacetoacetate, triethylorthoformate, acetic anhydride | 75–150°C (preferably 100–110°C) | Distillation to separate non-reactive components |
| (b) | Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt | −20°C to 10°C (optimum −5°C) | Vigorous stirring, slow addition to reduce isomeric impurities |
| (c) | Crude ester, strong acid | Ambient to mild heating | Hydrolysis and crystallization to purify acid |
| (d) | Acid, thionyl chloride (anhydrous), optional solvent (toluene preferred) | Ambient temperature | Excess SOCl2 can be used; solvent choice affects reaction efficiency |
| (e) | Acid chloride, 4-(trifluoromethoxy)aniline, amine base (triethylamine preferred) | 0–50°C (preferably 5–15°C) | Controlled addition and stirring to minimize by-products like CATA |
Purity and By-product Control
- Use of hydroxylamine sulfate instead of hydroxylamine hydrochloride improves reaction clarity and reduces isomeric impurities.
- Reverse addition techniques and vigorous stirring during amidation reduce localized basification, limiting by-product formation.
- Temperature control is critical throughout to minimize side reactions.
- Purification steps such as crystallization and solvent extraction are essential to obtain high-purity final product.
- Reported by-product CATA can be reduced from levels of 6–8% to as low as 0.0006% with optimized conditions.
Research Findings and Improvements
- The described process yields high-quality this compound with HPLC purity close to 99.8–100%.
- Avoidance of distillation of the isoxazole ester intermediate simplifies the process and reduces impurity formation.
- The process is scalable and suitable for pharmaceutical-grade synthesis due to low impurity profiles.
- Reaction parameters such as temperature, reagent purity, and order of addition are critical for reproducibility and yield.
Summary Table of Key Parameters
| Parameter | Optimal Range / Condition | Impact on Synthesis |
|---|---|---|
| Step (a) Temperature | 100–110°C | Efficient formation of ethyl ethoxymethyleneacetoacetic ester |
| Step (b) Temperature | −5°C | Minimized isomeric impurities |
| Hydroxylamine Source | Hydroxylamine sulfate | Clear reaction mixture, reduced impurities |
| Step (d) Solvent | Toluene (preferred) | Efficient acid chloride formation |
| Step (e) Base | Triethylamine | Minimizes by-product CATA |
| Step (e) Temperature | 5–15°C | Controlled amidation reaction |
| By-product CATA Level | ≤0.0006% | High purity final product |
| Final Product Purity (HPLC) | 99.8–100% | Pharmaceutical grade quality |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in Isoxazole Carboxylates
The compound’s closest analogs differ in substituents on the phenyl ring or the isoxazole core. Key examples include:
Key Observations :
- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃) : The trifluoromethoxy group in the target compound provides superior electron-withdrawing effects and resistance to oxidative metabolism compared to methoxy analogs .
- Carboxylic Acid (-COOH) Derivatives : These derivatives exhibit higher polarity and are often used as intermediates for metal-organic frameworks or prodrugs .
Physicochemical Properties
| Property | Target Compound | Ethyl 3-(4-methoxyphenyl) Analog | Methyl 3-(4-bromophenyl) Analog |
|---|---|---|---|
| Molecular Weight | ~289.18 g/mol | ~263.25 g/mol | ~296.13 g/mol |
| Predicted LogP | ~2.8 (high lipophilicity) | ~2.1 | ~3.0 |
| Boiling Point | Not reported | ~343°C (predicted) | ~350°C (estimated) |
| pKa | ~-4.4 (ester hydrolysis) | ~-3.9 | ~-4.0 |
Notes:
Biological Activity
Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate is an isoxazole derivative that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 287.19 g/mol
- Structural Features : The compound features a five-membered heterocyclic isoxazole ring with a trifluoromethoxy group attached to the phenyl ring, enhancing its lipophilicity and stability, which are critical for biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The trifluoromethoxy group significantly enhances the compound's ability to penetrate cell membranes, allowing it to modulate enzyme activities or receptor functions effectively.
- Enzyme Interaction : The compound may influence signaling pathways by modulating the activity of specific enzymes involved in metabolic processes.
- Receptor Binding : Its structural attributes suggest potential interactions with various receptors, impacting physiological responses.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
- IC Values : The compound shows IC values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects .
- Mechanism : It appears to target molecular pathways involved in cancer progression, including those that limit angiogenesis and alter cancer cell signaling pathways.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against common bacterial strains such as E. faecalis and K. pneumoniae, suggesting potential as an antibacterial agent .
- Comparison with Standards : Its antibacterial efficacy has been compared favorably with standard antibiotics like ceftriaxone.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects in preliminary studies:
- Cytokine Inhibition : The compound was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in inflammatory responses .
Research Findings and Case Studies
Several studies have highlighted the biological potential of this compound:
- Case Study on Anticancer Activity :
- Antibacterial Efficacy :
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Attributes | Biological Activity |
|---|---|---|---|
| Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate | Methyl group at position 3 | Different reactivity profile | Moderate anticancer activity |
| 4-(Trifluoromethoxy)phenyl isocyanate | Isocyanate functional group | Used in diverse chemical contexts | Limited biological data |
| 5-Methyl-N-[3-(trifluoromethyl)phenyl]isoxazole-4-carboxamide | Amide functional group | Potentially different biological activities | Emerging research focus |
Q & A
Q. What is the established synthetic route for Methyl 3-(4-(trifluoromethoxy)phenyl)isoxazole-5-carboxylate?
The compound is synthesized via alcoholysis of 3-phenyl-isoxazole-5-carbonyl chloride in dichloromethane. The reaction typically involves refluxing the carbonyl chloride with methanol, followed by purification using column chromatography. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming the esterification by FTIR (C=O stretch at ~1700 cm⁻¹) .
Q. Which analytical techniques are critical for structural validation?
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–O bond lengths in the ester group) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethoxy phenyl proton shifts at δ 7.4–7.6 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 302.05) .
Q. How is purity assessed for this compound in research settings?
- HPLC with UV detection : Uses C18 columns and acetonitrile/water gradients to quantify purity (>95%). Reference standards from pharmacopeial sources (e.g., USP) ensure method accuracy .
- Elemental analysis : Validates C, H, N, and F content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can conflicting melting point data from different sources be resolved?
Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and compare results with NIST reference data. Recrystallization in solvents like ethyl acetate/hexane can isolate the thermodynamically stable polymorph .
Q. What strategies optimize the synthetic yield of this compound?
- Solvent selection : Replace dichloromethane with THF to improve solubility of intermediates.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization during isoxazole ring formation .
- Reaction monitoring : Use in-situ FTIR to track carbonyl chloride consumption.
Q. How are structure-activity relationship (SAR) studies designed for analogs?
Q. What methodologies evaluate biological activity in preclinical studies?
Q. How is compound stability assessed under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions (pH 3–10) for 14 days. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Long-term stability : Store at –20°C in amber vials with desiccants; analyze every 6 months for potency loss .
Q. What computational approaches predict binding interactions with biological targets?
Q. How are analytical methods validated for regulatory compliance?
- ICH Q2(R1) guidelines : Assess linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (spiked recovery 98–102%).
- System suitability tests : Ensure column efficiency (theoretical plates > 2000) and resolution (>2.0) between the compound and impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
